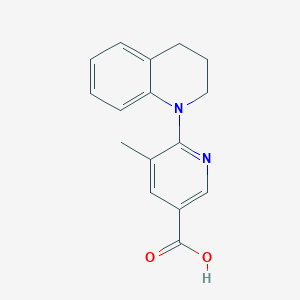

6-(3,4-Dihydroquinolin-1(2H)-yl)-5-methylnicotinic acid

Description

Properties

Molecular Formula |

C16H16N2O2 |

|---|---|

Molecular Weight |

268.31 g/mol |

IUPAC Name |

6-(3,4-dihydro-2H-quinolin-1-yl)-5-methylpyridine-3-carboxylic acid |

InChI |

InChI=1S/C16H16N2O2/c1-11-9-13(16(19)20)10-17-15(11)18-8-4-6-12-5-2-3-7-14(12)18/h2-3,5,7,9-10H,4,6,8H2,1H3,(H,19,20) |

InChI Key |

WKDQCLOWZGMFOY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CN=C1N2CCCC3=CC=CC=C32)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Preparation of 5-Methylnicotinic Acid

The synthesis of 5-methylnicotinic acid, a critical precursor, is well-documented in patents CN102584695A and CN102584695B. The method involves oxidizing 3,5-lutidine using hydrogen peroxide () in concentrated sulfuric acid:

Reaction Conditions

-

Solvent : Concentrated sulfuric acid

-

Oxidizing Agent : 5–30%

-

Temperature : 110–150°C (optimized at 110–130°C)

-

Reaction Time : 5–20 hours

-

Molar Ratio : 3,5-lutidine: = 1:2–6

Procedure

-

Dissolve 3,5-lutidine (0.175 mol) in 100 mL sulfuric acid.

-

Add (0.35 mol) dropwise over 1–2 hours.

-

Reflux at 130°C for 15 hours.

-

Cool, filter, and adjust filtrate pH to 3–4 using NaOH.

-

Isolate 5-methylnicotinic acid via filtration (yield: 64–70%).

Mechanistic Insight

The reaction proceeds through in situ generation of peroxymonosulfuric acid (), which oxidizes the methyl group on the pyridine ring to a carboxylic acid. The selectivity for mono-oxidation (rather than di-oxidation) is attributed to steric hindrance and electronic effects.

Synthesis of 3,4-Dihydroquinoline Derivatives

The dihydroquinoline moiety can be synthesized via hydrogenation of quinoline or cyclization of aniline derivatives. A relevant example from WO2003/72553 involves the reduction of 1-methyl-6-nitro-3,4-dihydroquinolin-2(1H)-one to 6-amino-1-methyl-3,4-dihydroquinolin-2(1H)-one using iron/ammonium chloride in ethanol/water:

Procedure

-

Suspend 1-methyl-6-nitro-3,4-dihydroquinolin-2(1H)-one (5.05 mmol) in ethanol (10 mL) and water (5 mL).

-

Add ammonium chloride (10 equiv) and iron powder (3 equiv).

-

Reflux for 2 hours, filter through celite, and extract with ethyl acetate.

-

Dry organic layers and concentrate to yield the amine (97% yield).

Coupling Strategies for Target Compound

Nucleophilic Aromatic Substitution

A plausible route involves substituting a halogen or leaving group on the nicotinic acid core with the dihydroquinoline amine. For example:

-

Halogenation : Introduce a bromine at the 6-position of 5-methylnicotinic acid using (NBS).

-

Coupling : React 6-bromo-5-methylnicotinic acid with 3,4-dihydroquinoline-1(2H)-amine under Ullmann or Buchwald-Hartwig conditions.

Example Protocol

-

Substrate : 5-Bromo-2-methylnicotinic acid (CAS: 351003-02-6).

-

Catalyst : CuI/1,10-phenanthroline.

-

Base : .

-

Solvent : DMF at 100°C for 24 hours.

Challenges : Steric hindrance from the methyl group may reduce coupling efficiency, necessitating high catalyst loading or microwave-assisted heating.

Reductive Amination

An alternative approach involves condensing 5-methylnicotinic acid with a dihydroquinoline aldehyde followed by reduction:

-

Aldehyde Preparation : Oxidize 3,4-dihydroquinoline-1(2H)-methanol to the corresponding aldehyde using MnO.

-

Condensation : React the aldehyde with 5-methylnicotinic acid hydrazide.

-

Reduction : Reduce the hydrazone intermediate with .

Advantages : Avoids harsh coupling conditions, but requires precise control over oxidation states.

Optimization and Scale-Up Considerations

Reaction Efficiency

-

Temperature : Elevated temperatures (110–130°C) improve oxidation kinetics but risk decomposition.

-

Catalyst Screening : Palladium-based catalysts (e.g., Pd(OAc)) may enhance coupling yields compared to copper.

-

Solvent Effects : Polar aprotic solvents (DMF, DMSO) favor nucleophilic substitution but complicate purification.

Chemical Reactions Analysis

Types of Reactions

6-(3,4-Dihydroquinolin-1(2H)-yl)-5-methylnicotinic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the quinoline moiety to a tetrahydroquinoline derivative.

Substitution: The nicotinic acid moiety can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogenated nicotinic acids and bases such as sodium hydroxide or potassium carbonate are employed.

Major Products

Oxidation: Quinoline N-oxide derivatives.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Various substituted nicotinic acid derivatives.

Scientific Research Applications

Biological Activities

Research indicates that 6-(3,4-Dihydroquinolin-1(2H)-yl)-5-methylnicotinic acid exhibits a range of biological activities, making it a candidate for various applications in medicinal chemistry:

- Antimicrobial Activity : Studies have shown that derivatives of this compound can inhibit the growth of various microbial strains. The unique structural characteristics may enhance binding affinity to microbial targets, making it a promising lead for developing new antimicrobial agents.

- Antitumor Properties : Preliminary studies suggest that this compound may exhibit antitumor activity against certain cancer cell lines. The mechanism of action appears to involve the induction of apoptosis in cancer cells, although further research is needed to elucidate the specific pathways involved.

- Anti-inflammatory Effects : There is evidence indicating that 6-(3,4-Dihydroquinolin-1(2H)-yl)-5-methylnicotinic acid may possess anti-inflammatory properties. It has been studied for its potential to reduce inflammation markers in various models, suggesting its utility in treating inflammatory diseases.

Synthetic Pathways

The synthesis of 6-(3,4-Dihydroquinolin-1(2H)-yl)-5-methylnicotinic acid typically involves several key steps:

- Formation of the Quinoline Moiety : This can be achieved through cyclization reactions involving appropriate precursors.

- Nicotinic Acid Core Integration : The incorporation of the nicotinic acid structure can be accomplished through acylation or condensation reactions.

- Final Modifications : Further functionalization may be performed to enhance biological activity or optimize pharmacokinetic properties.

Antimicrobial Studies

A study published in Frontiers in Chemistry highlighted the synthesis and evaluation of quinoline derivatives, including those similar to 6-(3,4-Dihydroquinolin-1(2H)-yl)-5-methylnicotinic acid. These compounds were tested against various strains of Mycobacterium tuberculosis, demonstrating significant inhibitory effects and suggesting potential as new antitubercular agents .

Antitumor Activity

Research has shown that compounds with similar structural features can significantly reduce cell viability in cancer cell lines at low concentrations (e.g., 10 µM). This suggests strong antitumor properties and warrants further investigation into the specific mechanisms at play .

Anti-inflammatory Research

In vivo studies have indicated that administration of this compound can lead to reduced levels of inflammatory markers such as prostaglandin E2. This effect correlates with inhibition of cyclooxygenase enzymes, supporting its potential use in treating conditions characterized by inflammation .

Mechanism of Action

The mechanism of action of 6-(3,4-Dihydroquinolin-1(2H)-yl)-5-methylnicotinic acid involves its interaction with specific molecular targets:

Molecular Targets: The compound may target enzymes or receptors involved in neurological pathways.

Pathways Involved: It can modulate signaling pathways by binding to specific sites on proteins, thereby altering their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Research Findings and Implications

- Computational Insights: SuMD simulations () highlight the dihydroquinoline moiety’s role in receptor binding kinetics. The target compound’s nicotinic acid group may optimize binding entropy compared to ZB1854’s propanoic acid chain .

- Patent Trends : Complex derivatives (–4) prioritize target engagement over bioavailability, whereas the target compound’s simpler structure balances both .

Biological Activity

6-(3,4-Dihydroquinolin-1(2H)-yl)-5-methylnicotinic acid (CAS Number: 1355236-82-6) is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C16H16N2O2

- Molecular Weight : 268.31 g/mol

- SMILES Notation : Cc1cc(cnc1N1CCCc2c1cccc2)C(=O)O

The biological activity of 6-(3,4-Dihydroquinolin-1(2H)-yl)-5-methylnicotinic acid is primarily attributed to its interaction with various biological targets:

- Nicotinic Acetylcholine Receptors (nAChRs) : This compound exhibits affinity for nAChRs, which are involved in neurotransmission and have implications in neurodegenerative diseases .

- Inhibition of Enzymatic Activity : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, potentially influencing cancer cell proliferation .

Biological Activity Overview

The following table summarizes the key biological activities and effects observed in studies involving this compound:

Case Studies and Research Findings

-

Anticancer Potential :

A study conducted on various cancer cell lines demonstrated that 6-(3,4-Dihydroquinolin-1(2H)-yl)-5-methylnicotinic acid significantly inhibited cell proliferation and induced apoptosis. The mechanism was linked to the downregulation of specific oncogenes and upregulation of tumor suppressor genes . -

Neuroprotective Effects :

Research published in a peer-reviewed journal indicated that this compound could protect against oxidative stress-induced neuronal damage. In vitro assays showed a reduction in reactive oxygen species (ROS) levels when treated with the compound, suggesting its potential as a neuroprotective agent . -

Anti-inflammatory Properties :

In a model of acute inflammation, 6-(3,4-Dihydroquinolin-1(2H)-yl)-5-methylnicotinic acid was shown to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This finding supports its potential use in treating inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-(3,4-Dihydroquinolin-1(2H)-yl)-5-methylnicotinic acid, and how can reaction conditions be standardized?

- Methodological Answer : The synthesis involves multi-step reactions, including condensation of nicotinic acid derivatives with dihydroquinoline moieties. Key parameters to optimize include:

- Catalysts : Use Pd-based catalysts for coupling reactions to improve yield .

- Solvent Systems : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .

- Temperature : Maintain 80–100°C to balance reaction rate and side-product formation .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer :

- Spectroscopy : Use FT-IR to identify carbonyl (C=O stretch ~1700 cm) and aromatic C-H stretches.

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (expected [M+H] at m/z 325.15) .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks for stability insights .

Q. What in vitro screening protocols are recommended for preliminary biological activity assessment?

- Methodological Answer :

- Antimicrobial Assays : Use microdilution methods (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to establish IC values .

Advanced Research Questions

Q. How can contradictory data between in vitro and in vivo activity profiles be resolved?

- Methodological Answer :

- Pharmacokinetic Adjustments : Modify dosing regimens (e.g., staggered administration) to account for metabolic instability .

- Bioavailability Enhancement : Use nanoformulations (liposomes or PLGA nanoparticles) to improve solubility and tissue penetration .

- Statistical Models : Apply mixed-effects models to distinguish between biological variability and methodological artifacts .

Q. What strategies are effective for elucidating the compound’s mechanism of action at the molecular level?

- Methodological Answer :

- Target Identification : Use SPR (surface plasmon resonance) to screen binding affinity against kinase or GPCR libraries .

- Computational Docking : Perform molecular docking (AutoDock Vina) to predict interactions with active sites (e.g., ATP-binding pockets) .

- Pathway Analysis : RNA-seq or phosphoproteomics to map downstream signaling effects .

Q. How can structural modifications enhance selectivity for specific biological targets?

- Methodological Answer :

- SAR Studies : Replace the methyl group at position 5 with halogens (e.g., Cl, F) to modulate electron density and steric effects .

- Scaffold Hybridization : Fuse with pyrimidine or indole moieties to exploit dual-target interactions (e.g., kinase-inhibition + anti-inflammatory activity) .

Theoretical and Experimental Design Considerations

Q. What theoretical frameworks guide the study of this compound’s bioactivity?

- Methodological Answer :

- QSAR Models : Use Hammett constants () and logP values to correlate substituent effects with antimicrobial potency .

- Thermodynamic Profiling : Calculate binding free energy () via MM-PBSA to validate docking predictions .

Q. Which experimental designs are optimal for studying dose-response relationships?

- Methodological Answer :

- Between-Subjects Design : Assign distinct cohorts to varying doses (e.g., 10–100 µM) to minimize cross-contamination .

- Longitudinal Studies : Track chronic exposure effects over 4–12 weeks in animal models .

Comparative Structural Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.